molecular formula C14H12ClN3OS2 B2997212 5-chloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide CAS No. 1797224-57-7

5-chloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2997212
CAS No.: 1797224-57-7
M. Wt: 337.84
InChI Key: GWCAVHGCYRPWGD-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide ( 1797224-57-7) is a synthetic organic compound with a molecular formula of C14H12ClN3OS2 and a molecular weight of 337.85 g/mol . This research chemical features a distinct molecular structure comprising two key heterocyclic systems: a 5-chlorothiophene-2-carboxamide group and a 4-(thiophen-2-yl)-1H-imidazole moiety, linked via an ethylenediamine bridge . Its structure is characterized by a predicted density of 1.439±0.06 g/cm³ at 20 °C and a predicted pKa of 13.08±0.10 . The compound is of significant interest in medicinal chemistry and drug discovery research, primarily due to its thiophene-containing architecture. The thiophene nucleus is a privileged pharmacophore in medicinal chemistry, ranked 4th among sulfur-containing moieties in US FDA-approved small drug molecules over the past decade . Thiophene-based compounds demonstrate a wide spectrum of therapeutic potential, including documented activities as anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and antioxidant agents . The presence of the imidazole ring, another biologically significant heterocycle, further enhances its potential for interacting with various enzymatic targets and biological receptors, making it a valuable scaffold for developing novel therapeutic analogues with potentially greater efficacy and fewer side effects . This product is offered as a solid research-grade standard. It is intended for use in laboratory research applications only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-chloro-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS2/c15-12-4-3-11(21-12)14(19)16-6-5-13-17-8-9(18-13)10-2-1-7-20-10/h1-4,7-8H,5-6H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCAVHGCYRPWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=C(N2)CCNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is crucial for binding to active sites, while the thiophene ring modulates the compound's electronic properties, enhancing its interaction with biological targets.

Molecular Targets and Pathways Involved:

  • Enzymes: Inhibition or modulation of enzyme activity through binding at the active site.

  • Receptors: Binding to receptors and influencing signal transduction pathways, which can affect cellular responses.

Comparison with Similar Compounds

Key Observations :

  • Target vs.
  • Target vs.

Pharmacological and Computational Insights

Enzyme Inhibition Profiles

While direct activity data for the target compound is unavailable, analogues like the pyridinone-carboxamide in exhibit potent factor Xa inhibition (IC50 < 10 nM) with crystallographic evidence (1.62 Å resolution) showing key interactions between the pyridinone and catalytic Ser195 . Computational studies using density-functional theory (DFT) (e.g., Becke’s hybrid functional in ) could predict the target compound’s electronic properties, such as chloro-thiophene’s electron-withdrawing effects on carboxamide reactivity .

Physicochemical Properties

  • Lipophilicity: The target compound’s logP is likely higher than the pyridinone analogue due to its dual thiophene groups, which may improve membrane permeability but reduce aqueous solubility.
  • Synthetic Accessibility : The ethyl linker and imidazole-thiophene coupling (similar to ’s Method D) suggest moderate synthetic complexity compared to benzodioxol derivatives requiring multi-step cyclizations .

Biological Activity

5-chloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The structural features of this compound, including the presence of thiophene and imidazole moieties, suggest a diverse range of interactions with biological systems.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to the target compound. For instance, compounds similar to this compound have shown significant activity against various pathogens. In vitro tests revealed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The compound also exhibited a notable ability to inhibit biofilm formation, which is crucial for the pathogenicity of many bacteria.

CompoundMIC (μg/mL)MBC (μg/mL)Biofilm Reduction (%)
5-chloro-N-(...)0.22 - 0.25Not specifiedSignificant reduction compared to control

Anticancer Activity

The compound has been investigated for its potential anticancer effects. Studies indicate that it may act as an inhibitor of key enzymes involved in cancer progression, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . These findings suggest that the compound may interfere with DNA replication and folate metabolism in cancer cells.

Study on Antimicrobial Efficacy

In a study focused on the antimicrobial efficacy of related thiophene derivatives, several compounds were tested against a panel of pathogens. The results indicated that derivatives with similar structural features to 5-chloro-N-(...) demonstrated synergistic effects when combined with traditional antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy and reducing MIC values .

Study on Anticancer Mechanisms

Another research effort explored the anticancer mechanisms of imidazole-containing compounds, revealing that they could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways . The presence of thiophene rings was also noted to contribute to increased cytotoxicity.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that modifications in the thiophene and imidazole rings significantly influence biological activity. For example, varying substituents on the thiophene ring can enhance antimicrobial potency or alter cytotoxic profiles against cancer cells .

Q & A

Q. Table 1. Key Spectroscopic Data for Structural Validation

TechniqueObserved DataReference Compound Data
¹H NMR (δ, ppm)7.60–7.40 (m, aromatic), 2.82 (t, J=5.8 Hz)7.29–7.40 (thiophene), 2.95 (s, N–CH₃)
HRMS (m/z)301.1379 [M+H⁺]301.1369 [M+H⁺]

Q. Table 2. Bioactivity Comparison of Analogous Compounds

Compound ClassTarget Activity (IC₅₀)Key Structural FeatureReference
Thieno[2,3-b]pyridinesAnti-leishmanial: 8 µM4,5-Dihydroimidazole ring
1,3,4-ThiadiazolesAntifungal: 12 µMSulfur-rich heterocycle

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